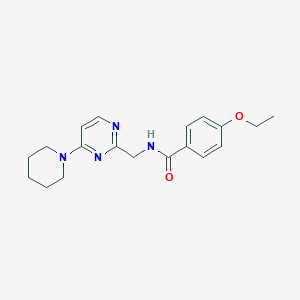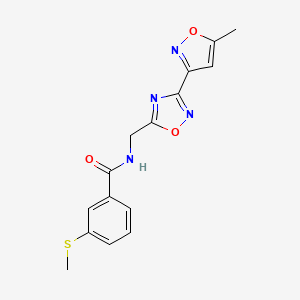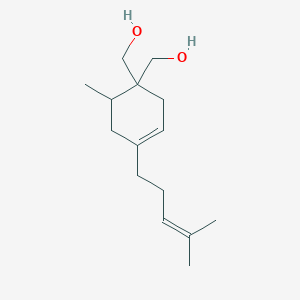
4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. EPPB is a small molecule inhibitor that targets the protein kinase activity of the oncogenic transcription factor, STAT3.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel benzamide derivatives and their biological evaluation. For instance, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds exhibit significant anti-inflammatory and analgesic activities, with some showing high selectivity for cyclooxygenase-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the design and synthesis of MGCD0103, a selective histone deacetylase inhibitor with potential anticancer properties, highlight the therapeutic potential of benzamide derivatives in treating cancer (Zhou et al., 2008).
Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogues reported the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of benzamide derivatives in combating tuberculosis. One particular compound demonstrated significant activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and exhibited minimal cytotoxicity, indicating its promise as an antituberculosis agent (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities, suggesting their potential as anticancer agents. Compounds with specific substituents showed significant anti-angiogenic and DNA cleavage activities, highlighting the importance of structural modifications in enhancing the therapeutic efficacy of benzamide derivatives (Kambappa et al., 2017).
Antiparkinsonian and Analgesic Activities
Another study focused on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine for their antiparkinsonian and analgesic activities. The compounds were compared to standard drugs and showed promising results, indicating the potential of benzamide derivatives in the treatment of Parkinson's disease and as analgesics (Amr, Maigali, & Abdulla, 2008).
Wirkmechanismus
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, such as modulating enzyme activity, altering cell signaling, or influencing gene expression .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFOGPLBIDGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)

![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)
